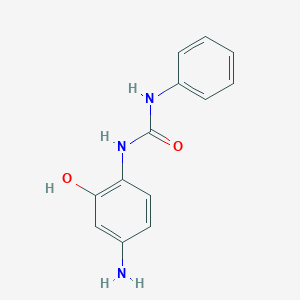

Urea, N-(4-amino-2-hydroxyphenyl)-N'-phenyl-

Description

Urea, N-(4-amino-2-hydroxyphenyl)-N'-phenyl- is a substituted urea derivative characterized by a central urea (-NH-CO-NH-) backbone with two aromatic substituents: a 4-amino-2-hydroxyphenyl group and a phenyl group. The 4-amino-2-hydroxyphenyl moiety contributes electron-donating properties and hydrogen-bonding capacity, which may influence receptor binding and pharmacokinetics.

Properties

CAS No. |

92949-91-2 |

|---|---|

Molecular Formula |

C13H13N3O2 |

Molecular Weight |

243.26 g/mol |

IUPAC Name |

1-(4-amino-2-hydroxyphenyl)-3-phenylurea |

InChI |

InChI=1S/C13H13N3O2/c14-9-6-7-11(12(17)8-9)16-13(18)15-10-4-2-1-3-5-10/h1-8,17H,14H2,(H2,15,16,18) |

InChI Key |

CPWUEGSLUBOUGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(4-amino-2-hydroxyphenyl)-N’-phenyl- typically involves the reaction of 4-amino-2-hydroxyaniline with phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction proceeds through the formation of a urea linkage between the amino group of 4-amino-2-hydroxyaniline and the isocyanate group of phenyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(4-amino-2-hydroxyphenyl)-N’-phenyl- can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated products.

Scientific Research Applications

Urea, N-(4-amino-2-hydroxyphenyl)-N’-phenyl- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Urea, N-(4-amino-2-hydroxyphenyl)-N’-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or by interacting with key residues. The hydroxy and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

A. N-(Phenylcarbamothioyl) Benzamide Derivatives ()

- Structure: These compounds replace the urea oxygen with sulfur (thiourea) and include substituents like nitro (-NO₂) or methyl (-CH₃) groups on the phenyl ring.

- Key Findings :

- Electronic Effects : The 4-nitro derivative demonstrated higher cytotoxicity in T47D breast cancer cells (IC₅₀ = 12.5 µM) compared to the 4-methyl analog (IC₅₀ = 25 µM), indicating electron-withdrawing groups enhance activity by modulating SIRT1 inhibition .

- Lipophilicity : Despite higher logP values for methyl derivatives, electronic effects dominated activity, suggesting target-specific interactions over passive diffusion .

B. Benzyl Urea Derivatives ()

- Structure : These agrochemical ureas feature benzyl and halogenated phenyl groups (e.g., 2,4,6-trichlorophenyl).

- Key Findings :

- Bioactivity : N-Nitro-N-benzyl-N'-(2,4,6-trichlorophenyl)urea showed dual herbicidal and plant growth-regulating activity at 500 mg/kg, unlike the target compound’s hypothesized pharmaceutical focus .

- Substituent Impact : Chlorine atoms increased herbicidal potency but reduced solubility, highlighting a trade-off between activity and bioavailability .

C. N-(4-Hydroxyphenyl)retinamide (4-HPR) ()

- Structure: A retinoid with a 4-hydroxyphenyl group linked to a retinamide.

- Key Findings: Anticancer Mechanism: 4-HPR induces apoptosis in prostate and breast cancer models (e.g., 90% growth inhibition at 3 µM) via retinoid receptor-independent pathways, contrasting with the differentiation effects of retinoic acid . Toxicity Profile: The hydroxyl group reduced hepatotoxicity compared to retinyl acetate, emphasizing the role of polar substituents in safety .

Physicochemical and Pharmacokinetic Comparisons

| Property | Urea, N-(4-amino-2-hydroxyphenyl)-N'-phenyl- | N-(Phenylcarbamothioyl) Benzamide (4-NO₂) | Benzyl Urea (2,4,6-Cl) | 4-HPR |

|---|---|---|---|---|

| Molecular Weight | ~243 g/mol (estimated) | 285 g/mol | 350 g/mol | 391 g/mol |

| logP | ~1.5 (predicted) | 2.8 | 4.2 | 5.1 |

| Hydrogen Bond Donors | 3 (NH, OH) | 2 | 1 | 2 |

| Key Bioactivity | Hypothesized anticancer/antimicrobial | Cytotoxic (IC₅₀ = 12.5 µM) | Herbicidal | Apoptosis induction (3 µM) |

| Toxicity | Unknown | Moderate | Low (plants) | Low (vs. retinyl acetate) |

Mechanistic Insights

- Electronic vs. Lipophilic Effects: In thiourea analogs (), electron-withdrawing groups (e.g., -NO₂) improved cytotoxicity by strengthening target binding, while lipophilic groups (e.g., -CH₃) had minimal impact. This suggests the target urea’s amino and hydroxyl groups may enhance solubility and receptor affinity but reduce blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.